N-Hydroxy-N-isopropyloxamic acid

Description

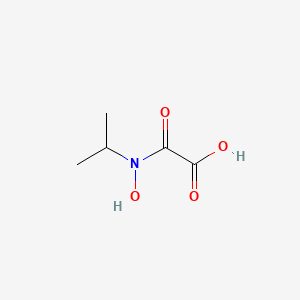

Structure

3D Structure

Properties

IUPAC Name |

2-[hydroxy(propan-2-yl)amino]-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(2)6(10)4(7)5(8)9/h3,10H,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIOSGUKMDGWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(=O)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Inhibition Mechanisms and Biochemical Consequences of N Hydroxy N Isopropyloxamic Acid

Inhibition of Ketol-Acid Reductoisomerase (KARI) by N-Hydroxy-N-isopropyloxamic Acid

This compound, also known as IpOHA, is a potent inhibitor of ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthesis of branched-chain amino acids. This section details the mechanism of this inhibition and its biochemical implications.

Ketol-acid reductoisomerase (KARI) is a vital enzyme found in plants, bacteria, fungi, and archaea, but not in animals. proteopedia.orgmdpi.com It plays a crucial role in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. mdpi.com KARI is a bifunctional enzyme that catalyzes two distinct reactions within a single active site: an alkyl migration and a subsequent reduction. proteopedia.orgmdpi.comebi.ac.uk This dual activity converts acetolactate to dihydroxy-isovalerate, a precursor for valine and leucine, and acetohydroxybutyrate to dihydroxy-methylvalerate, a precursor for isoleucine. mdpi.com The reaction is dependent on the presence of Mg²⁺ and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H) cofactor. ebi.ac.uknih.gov Given its essential role in microorganisms and plants and its absence in mammals, KARI is an attractive target for the development of herbicides and antimicrobial agents. mdpi.comnih.govuq.edu.au

This compound (IpOHA) is a powerful inhibitor of KARI and is classified as a transition-state analogue. nih.gov Transition-state analogues are molecules that structurally and electronically mimic the high-energy transition state of an enzymatic reaction. frontiersin.org By binding tightly to the enzyme's active site, they block the substrate from binding and prevent the catalytic reaction from proceeding. Oxalyl hydroxamates, the family to which IpOHA belongs, were specifically designed as reaction-intermediate analogues for KARI. ebi.ac.uk IpOHA is thought to mimic the transition state of the alkyl migration step in the KARI-catalyzed reaction. uq.edu.au Its effectiveness as an inhibitor is demonstrated by its ability to prevent the growth of E. coli at nanomolar concentrations. enscm.fr

The inhibition of KARI by IpOHA is characterized by slow- and tight-binding kinetics. uq.edu.auuq.edu.au This means that the inhibitor binds to the enzyme slowly but forms a very stable, long-lasting complex. The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), with lower values indicating a stronger inhibitor. IpOHA exhibits potent inhibition against KARI from various organisms, although the specific Kᵢ values can differ. For instance, the Kᵢ value for IpOHA with Mycobacterium tuberculosis KARI is 97.7 nM, while for Staphylococcus aureus KARI, it is 7.9 nM. uq.edu.aunih.gov In another study, the Kᵢ for Mycobacterium tuberculosis KARI was reported as 26 nM. uq.edu.au This potent, slow-binding inhibition makes IpOHA a highly effective disruptor of the branched-chain amino acid biosynthetic pathway. uq.edu.auuq.edu.au

Inhibition Constants (Kᵢ) of IpOHA against KARI from Different Organisms

| Organism | Kᵢ Value (nM) | Reference |

| Mycobacterium tuberculosis | 97.7 | nih.gov |

| Staphylococcus aureus | 7.9 | uq.edu.au |

| Mycobacterium tuberculosis | 26 | uq.edu.au |

Crystallographic studies of the KARI-IpOHA complex have provided detailed insights into the molecular basis of its potent inhibition. These studies reveal that IpOHA binds within the active site of the enzyme, forming a complex with both the enzyme and its essential cofactors. wikigenes.org The formation of this stable ternary complex effectively blocks the active site and prevents the natural substrates from binding.

The KARI-catalyzed reaction has a strict requirement for two Mg²⁺ ions, which are crucial for the coordination of the substrate and inhibitor in the active site. ebi.ac.ukresearchgate.net In the KARI-IpOHA-NADPH complex, the two magnesium ions are bridged by the inhibitor. ebi.ac.uk This coordination is critical for the tight binding of IpOHA. The metal ions help to properly orient the inhibitor within the active site, maximizing its interactions with the surrounding amino acid residues and the NADPH cofactor. nih.gov The location of these metal ions can vary slightly, contributing to the induced-fit mechanism of binding. nih.gov

The binding of IpOHA to KARI is also dependent on the presence of the NADPH cofactor. uq.edu.auuq.edu.au Structural studies show that NADPH is an integral part of the inhibitor complex. wikigenes.org The inhibitor and cofactor bind in a way that closes the active site, with a loop region of the enzyme moving to cover the bound molecules. nih.gov This creates a highly stable, "closed" conformation of the enzyme, trapping the inhibitor and preventing its dissociation. In some cases, the presence of the inhibitor can lead to its reduction by the NADPH cofactor, as seen with the reduction of IpOHA to its corresponding hemiaminal in the presence of NADH. nih.gov

Structural Insights into KARI-IpOHA Complex Formation

Conformational Changes Induced by Inhibitor Binding

The binding of an inhibitor to an enzyme can induce significant conformational changes that are critical to the mechanism of inhibition. In the case of this compound and related inhibitors, these structural alterations are a key feature of their interaction with target enzymes.

For instance, studies on class I ketol-acid reductoisomerases (KARIs) have revealed that the binding of the cofactor NAD(P)H causes the active site to close. rcsb.org This closure is a conformational change that involves a decrease in the bending of a helix situated between the enzyme's domains and a rearrangement of the nicotinamide-binding site. rcsb.org This induced-fit model, where the enzyme changes its conformation upon ligand binding, is crucial for bringing catalytic residues into the correct alignment and positioning the substrate or inhibitor for the subsequent chemical reaction. nih.govplos.org The binding of this compound to these enzymes occurs within this dynamic environment, where the enzyme's structure adapts to the bound ligand.

The process of induced fit can be seen as a molecular switch. The binding of a correct substrate can trigger a conformational change that commits the enzyme to the forward reaction by slowing the release of the substrate. nih.gov Conversely, the binding of an incorrect substrate or an inhibitor may lead to a different conformational state that does not favor the catalytic reaction. nih.gov

Observation of Inhibitor Reduction to Hemiaminal in Enzyme Active Sites

A noteworthy observation in the study of this compound as an enzyme inhibitor is its transformation within the enzyme's active site. In experiments involving the enzyme BurG, which is a type of ketol-acid reductoisomerase, this compound (also referred to as IpOHA) was unexpectedly reduced to a hemiaminal. nih.gov

This reduction occurred in the presence of the cofactor NADH. nih.gov Crystallographic analysis of the enzyme-inhibitor complex at a resolution of 2.05 Å provided clear evidence of this transformation, revealing the tetrahedral geometry characteristic of a hemiaminal in the active site. nih.gov This finding suggests that the enzyme is capable of catalyzing the reduction of the hydroxamate group of the inhibitor. nih.gov The reaction is believed to proceed through a hydride transfer from the cofactor to the nitrogen of the inhibitor. nih.gov This reductive step is significant as it demonstrates the redox capabilities of the enzyme's active site and provides insight into the chemical environment and potential reactivity within it. nih.gov

Inhibition of Alpha-Hydroxy Acid Dehydrogenase Isozyme II (HADH-II) by N-Isopropyl Oxamic Acid (NIPOx)

HADH-II as a Key Enzyme in Trypanosoma cruzi Metabolism

Alpha-Hydroxy Acid Dehydrogenase Isozyme II (HADH-II) is a vital enzyme in the metabolic pathways of Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. nih.govresearchgate.net This enzyme plays a crucial role in the parasite's energy metabolism. nih.govnih.gov Specifically, HADH-II is involved in glycolysis and the shuttle system that transports reducing equivalents (in the form of NADH + H+) from the cytosol to the mitochondria. nih.gov

Given its central role in energy production, the inhibition of HADH-II presents a promising therapeutic strategy. By blocking the activity of this enzyme, the parasite's access to energy is significantly diminished, which can ultimately lead to its death. nih.gov Therefore, HADH-II is considered a key target for the development of new drugs against Chagas disease. nih.govresearchgate.net

Competitive Inhibition Mechanism of HADH-II by NIPOx

N-Isopropyl Oxamic Acid (NIPOx) has been identified as a potent and selective inhibitor of HADH-II. nih.govnih.gov Kinetic studies have demonstrated that NIPOx functions as a competitive inhibitor of this enzyme. researchgate.netresearchgate.net This mechanism of inhibition means that NIPOx directly competes with the natural substrates of HADH-II for binding to the enzyme's active site.

The effectiveness of NIPOx as a competitive inhibitor is highlighted by the fact that the attachment of the non-polar isopropyl branched chain to the nitrogen of the oxamate (B1226882) structure increases the affinity of the molecule for the active site of T. cruzi HADH-II by 12-fold compared to the parent oxamate compound. nih.govtandfonline.com This enhanced affinity makes NIPOx a more effective inhibitor. Furthermore, NIPOx exhibits selectivity for HADH-II, as it does not inhibit other dehydrogenases in T. cruzi. nih.govnih.gov

Structural Analogy of NIPOx to HADH-II Substrates (e.g., α-ketoisocaproate)

The inhibitory action of N-Isopropyl Oxamic Acid (NIPOx) on Alpha-Hydroxy Acid Dehydrogenase Isozyme II (HADH-II) is rooted in its structural similarity to the enzyme's natural substrates. nih.govresearchgate.net NIPOx is a structural analog of α-ketoisocaproate. nih.govresearchgate.netresearchgate.net Notably, α-ketoisocaproate is the substrate for which HADH-II exhibits its highest affinity. nih.govresearchgate.net

α-Ketoisocaproic acid, also known as 4-methyl-2-oxovaleric acid, is an intermediate in the metabolic pathway of the essential amino acid L-leucine. wikipedia.org Due to the close resemblance in chemical structure between NIPOx and α-ketoisocaproate, NIPOx can fit into the active site of HADH-II, thereby blocking the binding of the actual substrate and preventing the enzyme from carrying out its normal catalytic function. nih.govresearchgate.net

Comparative Enzymatic Inhibition Studies with N-Propyl Oxamic Acid

Comparative studies have been conducted to evaluate the inhibitory potency of N-Isopropyl Oxamic Acid (NIPOx) against that of a related compound, N-Propyl Oxamic Acid (NPOx). These studies have consistently shown that NIPOx is a more effective inhibitor of HADH-II from Trypanosoma cruzi than NPOx. nih.govresearchgate.netresearchgate.net

NPOx is a structural analog of α-ketocaproate, another substrate of HADH-II. researchgate.netresearchgate.net The superior inhibitory activity of NIPOx is attributed to its closer structural similarity to α-ketoisocaproate, the preferred substrate of HADH-II. nih.gov The difference in the alkyl group—isopropyl in NIPOx versus propyl in NPOx—leads to a better fit in the enzyme's active site and, consequently, stronger inhibition.

The inhibitory effects of both NIPOx and NPOx have been evaluated on purified HADH-II from various strains of T. cruzi, with NIPOx consistently demonstrating greater inhibition at the same concentrations. nih.govresearchgate.net For example, at a concentration of 0.75 mM, NIPOx shows a significantly greater reduction in HADH-II activity compared to NPOx. nih.govresearchgate.net

Further comparative studies on different enzymes, such as lactate (B86563) dehydrogenase (LDH) isozymes, have also been performed. For instance, in plateau pika LDH isozymes, the inhibition constants (Ki) for N-propyl oxamate and N-isopropyl oxamate varied, indicating different levels of selectivity for the different isozymes. nih.gov For LDH-C4, the Ki values were 0.015 mmol/L for N-propyl oxamate and 0.013 mmol/L for N-isopropyl oxamate, suggesting a slightly higher affinity for N-isopropyl oxamate. nih.gov In contrast, for LDH-A4 and LDH-B4, N-propyl oxamate was a more potent inhibitor than N-isopropyl oxamate. nih.gov

Data Tables

Table 1: Comparative Inhibition of Plateau Pika LDH Isozymes by N-Propyl Oxamate and N-Isopropyl Oxamate

| Isozyme | Inhibitor | Ki (mmol/L) |

| LDH-A4 | N-Propyl Oxamate | 0.094 |

| N-Isopropyl Oxamate | 0.462 | |

| LDH-B4 | N-Propyl Oxamate | 0.119 |

| N-Isopropyl Oxamate | 0.248 | |

| LDH-C4 | N-Propyl Oxamate | 0.015 |

| N-Isopropyl Oxamate | 0.013 | |

| Data sourced from nih.gov |

Table 2: Comparative Inhibition of T. cruzi HADH-isozyme II by N-allyl oxamate (NAOx) and N-propyl oxamate (NPOx)

| Inhibitor | Ki (µM) | IC50 (mM) |

| N-allyl oxamate (NAOx) | 72 | 0.33 |

| N-propyl oxamate (NPOx) | 70 | 0.32 |

| Oxamate | 910 | 4.25 |

| Data sourced from nih.govscielo.br |

Interaction with Lactate Dehydrogenase (LDH-C4)

Lactate dehydrogenase is a critical enzyme in anaerobic metabolism, catalyzing the interconversion of pyruvate (B1213749) and lactate. wikipedia.org The LDH-C4 isozyme, in particular, is predominantly found in spermatozoa and testes, playing a vital role in energy production for sperm motility. tandfonline.comtandfonline.com

N-isopropyl oxamic acid functions as a competitive inhibitor of LDH-C4, a mechanism rooted in its structural analogy to the enzyme's natural substrate, pyruvate. tandfonline.comtandfonline.com This similarity allows it to bind to the active site of the enzyme, thereby preventing pyruvate from binding and being converted to lactate. tandfonline.comtandfonline.com The addition of the nonpolar isopropyl group to the oxamate molecule significantly enhances its affinity and selectivity for LDH-C4 compared to other LDH isozymes like LDH-A4 and LDH-B4. tandfonline.comnih.gov

This enhanced affinity is attributed to nonpolar interactions with a hydrophobic region present in the active site of the mouse LDH-C4. nih.gov While oxamate itself shows a greater inhibitory effect on LDH-1 (a form of LDH-B4) and LDH-5 (a form of LDH-A4), the introduction of the isopropyl group reverses this trend, making N-isopropyl oxamate a powerful and selective inhibitor of LDH-C4. nih.gov Kinetic studies have demonstrated that N-isopropyl oxamate exhibits a significantly lower inhibition constant (Ki) for LDH-C4 compared to the other isozymes, underscoring its high affinity for the sperm-specific enzyme. nih.gov For instance, the Ki of N-isopropyl oxamate for LDH-C4 was found to be 0.014 mM, whereas for LDH-1 and LDH-5, the Ki values were 0.4 mM and 0.8 mM, respectively. nih.gov

Table 1: Comparative Inhibition Constants (Ki) of N-Isopropyl Oxamate and Oxamate on Mouse LDH Isozymes

| Inhibitor | LDH-C4 (mM) | LDH-1 (mM) | LDH-5 (mM) |

|---|---|---|---|

| N-Isopropyl Oxamate | 0.014 | 0.4 | 0.8 |

| Oxamate | 0.25 | 0.06 | 0.08 |

Data sourced from a comparative study on the inhibitory effects of oxamate and N-isopropyl oxamate. nih.gov

The inhibitory action of N-isopropyl oxamic acid on LDH-C4 has significant consequences for anaerobic glycolysis, the metabolic pathway that produces ATP in the absence of oxygen. Research on the plateau pika (Ochotona curzoniae), a mammal adapted to high-altitude, low-oxygen environments, has provided valuable insights into these effects. researcherslinks.com In these animals, the LDH-C4 gene is notably expressed in skeletal muscle, suggesting its role in enhancing anaerobic energy production for activities like sprint-running. researchgate.net

Table 2: Biochemical Impact of N-Isopropyl Oxamate on Plateau Pika Skeletal Muscle

| Biochemical Index | Control Group | Inhibitor Group | Percentage Reduction |

|---|---|---|---|

| LDH Activity (U/mg) | 10.01 ± 0.59 | 6.35 ± 0.51 | 36.56% |

| Lactate Content (mmol/g) | 0.85 ± 0.17 | 0.29 ± 0.05 | 65.88% |

This table illustrates the significant decrease in LDH activity and lactate levels in the skeletal muscle of plateau pikas following the inhibition of LDH-C4 by N-isopropyl oxamate. researcherslinks.com The reduction in ATP levels was also noted in the study, confirming the disruption of anaerobic glycolysis. researchgate.net

These findings underscore the critical role of LDH-C4 in anaerobic energy metabolism and demonstrate the potent and specific inhibitory effect of N-isopropyl oxamic acid. By competitively binding to the enzyme's active site, this compound effectively curtails the conversion of pyruvate to lactate, thereby impacting the organism's capacity for anaerobic energy production.

Structural and Spectroscopic Characterization of N Hydroxy N Isopropyloxamic Acid and Its Complexes

X-Ray Crystallography Studies

X-ray crystallography has been instrumental in providing a high-resolution, three-dimensional view of N-Hydroxy-N-isopropyloxamic acid when bound to its enzyme targets. These studies offer a static yet detailed snapshot that is crucial for understanding its inhibitory mechanism.

Co-crystallization with Target Enzymes (e.g., Staphylococcus aureus KARI, archaeal KARI)

This compound has been successfully co-crystallized with KARI from various organisms, including Staphylococcus aureus. These complex structures, which often include the cofactor NADPH and magnesium ions, are vital for visualizing the precise interactions that lead to enzyme inhibition. The ability to form stable crystals of the enzyme-inhibitor complex is a critical step in structural determination.

High-Resolution Structural Determination of Protein-Ligand Complexes

High-resolution crystal structures have been determined for the complex of this compound with target enzymes. For instance, the structure of Staphylococcus aureus KARI in complex with the inhibitor has been solved, providing atomic-level detail of the binding pocket. These high-resolution datasets are essential for accurately mapping the molecular contacts and geometric arrangement of the inhibitor within the enzyme's active site.

Elucidation of Molecular Binding Modes and Active Site Interactions

The crystallographic data reveal that this compound functions as a transition-state analogue. It binds tightly within the KARI active site in a planar conformation, directly interacting with two catalytic magnesium (Mg²⁺) ions. This binding is characterized by a multi-dentate coordination:

The carbonyl oxygen and carboxylate oxygen of the inhibitor bind to one of the magnesium ions.

The hydroxamate oxygen coordinates with the second magnesium ion.

This dual-metal coordination is critical for stabilizing the enzyme-inhibitor complex, effectively mimicking the geometry of the natural substrate's transition state during the reaction. This tight and stable binding locks the enzyme in an inactive state, thereby blocking the biosynthetic pathway. The binding mechanism is ordered, with the cofactor NADPH and the Mg²⁺ ions binding first, which induces a conformational change in the enzyme necessary for the subsequent high-affinity binding of the inhibitor.

| Parameter | Description |

| Technique | X-Ray Crystallography |

| Target Enzyme | Ketol-acid reductoisomerase (KARI) |

| Organism Example | Staphylococcus aureus |

| Inhibitor | This compound |

| Key Cofactors | NADPH, Mg²⁺ |

| Binding Mode | Multi-dentate coordination with two Mg²⁺ ions |

| Function | Transition-state analogue |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Confirmation

Proton NMR spectroscopy identifies the different types of hydrogen atoms in a molecule based on their unique electronic environments. For this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the isopropyl group and the hydroxyl proton. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent protons, thus confirming the connectivity of the atoms.

| Expected Proton Signal | Expected Chemical Shift (ppm) Range | Expected Multiplicity | Information Provided |

| -CH(CH₃)₂ | 3.5 - 4.5 | Septet | Confirms the methine proton of the isopropyl group, split by the six methyl protons. |

| -CH(CH₃)₂ | 1.0 - 1.5 | Doublet | Confirms the two equivalent methyl groups of the isopropyl moiety, split by the single methine proton. |

| N-OH | 9.0 - 12.0 | Singlet (broad) | Indicates the acidic hydroxyl proton. Its chemical shift can be variable and it may exchange with solvent protons. |

| -COOH | 10.0 - 13.0 | Singlet (broad) | Indicates the carboxylic acid proton, which is also acidic and may exhibit a broad signal. |

| Note: This table represents theoretical expectations for educational purposes, as experimental data was not found in the searched sources. |

Carbon-13 (¹³C) NMR for Comprehensive Structural Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This technique is invaluable for confirming the number of carbon atoms and identifying their functional groups (e.g., carbonyl, carboxyl, alkyl).

| Expected Carbon Signal | Expected Chemical Shift (ppm) Range | Information Provided |

| -C(O)COOH | 160 - 170 | Confirms the presence of the carbonyl carbon adjacent to the carboxylic acid. |

| -C(O)COOH | 170 - 185 | Confirms the presence of the carboxylic acid carbon. |

| -CH(CH₃)₂ | 45 - 55 | Indicates the methine carbon of the isopropyl group. |

| -CH(CH₃)₂ | 15 - 25 | Indicates the two equivalent methyl carbons of the isopropyl group. |

| Note: This table represents theoretical expectations for educational purposes, as experimental data was not found in the searched sources. |

Application in Solution-State Molecular Interaction Studies

This compound and related hydroxamic acids are valuable tools for investigating molecular interactions in solution, particularly in the context of biochemical and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique employed for these studies, offering detailed insights into binding events at the atomic level.

One of the key applications is in the study of enzyme-inhibitor interactions. As a structural analogue of α-keto acids, this compound can act as a competitive inhibitor for enzymes that process such substrates. When this molecule binds to an enzyme, changes in the chemical environment of both the ligand and the protein can be detected by NMR. Techniques such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are particularly powerful. By isotopically labeling the protein (e.g., with ¹⁵N), an HSQC experiment provides a fingerprint of the protein's backbone amide signals. Upon binding of an inhibitor like this compound, perturbations in the chemical shifts of specific amino acid residues in the active site are observed. These chemical shift perturbations provide a map of the binding site and can be used to determine the dissociation constant (Kd) of the inhibitor-enzyme complex.

Furthermore, ligand-observed NMR experiments can be utilized. In these experiments, the NMR spectrum of this compound is monitored in the presence of increasing concentrations of a target protein. Changes in the chemical shifts, line broadening of the ligand's signals, or transfer Nuclear Overhauser effects (trNOE) can confirm binding and provide information about the conformation of the ligand when bound to the protein. These studies are crucial for understanding the molecular basis of enzyme inhibition and for the rational design of more potent and selective inhibitors.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the characterization and quantification of this compound, primarily due to the presence of the hydroxamate functional group, which acts as a chromophore.

Characterization of Hydroxamate Chromophores (e.g., λ~270 nm)

The hydroxamate group (-C(O)N(OH)-) in this compound gives rise to characteristic electronic transitions in the ultraviolet region of the electromagnetic spectrum. Generally, hydroxamic acids exhibit UV absorption maxima (λmax) that can be attributed to n → π* and π → π* transitions within the carbonyl and N-hydroxy functionalities. While the exact position of these absorption bands is influenced by the molecular structure and the solvent, the hydroxamate chromophore in similar compounds typically results in an absorption maximum around 270 nm. This absorption is a key feature used for the qualitative identification of this class of compounds.

Table 1: Typical UV-Vis Absorption Data for Hydroxamate Chromophores

| Chromophore | Typical λmax (nm) | Electronic Transition |

| Hydroxamate | ~270 | π → π* |

Note: The exact λmax can vary depending on the specific molecular structure and solvent conditions.

Spectrophotometric Quantification Methods (e.g., Chelation-Based Titrations with Fe³⁺)

A widely used and highly effective method for the quantification of hydroxamic acids, including this compound, is through chelation with transition metal ions, most notably iron(III) (Fe³⁺). Hydroxamic acids are excellent chelating agents for Fe³⁺, forming stable, intensely colored complexes.

This reaction forms the basis of a sensitive spectrophotometric titration method. The formation of the Fe³⁺-hydroxamate complex results in a significant color change, typically to a deep red or violet hue, which absorbs strongly in the visible region of the spectrum (often between 400-600 nm). The intensity of the color is directly proportional to the concentration of the hydroxamic acid, following the Beer-Lambert law.

For a quantitative analysis, a solution of this compound can be titrated with a standardized solution of an Fe³⁺ salt (e.g., ferric chloride). The absorbance at the λmax of the complex is monitored as a function of the volume of titrant added. The endpoint of the titration, corresponding to the complete complexation of the hydroxamic acid, can be determined from the resulting titration curve. This method is known for its simplicity, sensitivity, and selectivity for hydroxamic acids.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for the structural characterization of this compound by identifying its key functional groups through their characteristic vibrational frequencies.

Identification of Key Functional Group Vibrations (e.g., C=O stretch at ~1650 cm⁻¹)

The FT-IR spectrum of this compound is expected to display a number of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. One of the most prominent of these is the carbonyl (C=O) stretching vibration.

Due to the presence of an amide-like structure within the hydroxamate group, the C=O stretch, often referred to as the Amide I band, is anticipated to appear in the region of approximately 1650 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic effects of the adjacent nitrogen and hydroxyl groups. The presence of the carboxylic acid group will also contribute a C=O stretching vibration, typically at a higher frequency (around 1700-1760 cm⁻¹), although this can be broadened and shifted by hydrogen bonding.

Other significant vibrations include the O-H stretch from the hydroxyl and carboxylic acid groups, which would appear as a broad band in the region of 3300-2500 cm⁻¹, and the N-H bending vibration (Amide II band) if the hydroxamic acid is in its tautomeric form, typically around 1550 cm⁻¹. The C-N stretching and various C-H bending and stretching vibrations from the isopropyl group would also be present in the fingerprint region of the spectrum.

Table 2: Predicted Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Amide C=O | Stretch (Amide I) | ~1650 |

| Carboxylic Acid C=O | Stretch | 1700 - 1760 |

| O-H (Hydroxyl & Carboxylic Acid) | Stretch | 3300 - 2500 (broad) |

| C-H (Isopropyl) | Stretch | 2980 - 2870 |

| N-H | Bend (Amide II) | ~1550 |

| C-N | Stretch | 1400 - 1200 |

Note: These are approximate values and can be influenced by the physical state of the sample and intermolecular interactions.

Computational and Theoretical Investigations of N Hydroxy N Isopropyloxamic Acid

Molecular Docking Simulations for Enzyme-Inhibitor Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Hydroxy-N-isopropyloxamic acid, docking simulations are instrumental in predicting its binding mode within the active site of target enzymes, such as lactate (B86563) dehydrogenase (LDH) and histone deacetylases (HDACs).

Docking studies have been widely applied to understand the interactions of hydroxamic acid inhibitors with their enzyme targets. nih.govnih.gov For a compound like this compound, a typical docking protocol would involve preparing the 3D structure of the ligand and the target protein. The simulation then samples a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.

Key interactions for hydroxamic acids often involve the chelation of a metal ion in the enzyme's active site by the hydroxamate group. nih.gov For instance, in zinc-dependent enzymes, the carbonyl and hydroxyl oxygens of the hydroxamic acid moiety can coordinate with the zinc ion. nih.gov Molecular docking can reveal other crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues of the enzyme. nih.govresearchgate.net These simulations can provide valuable insights into the specific residues that are critical for binding, which is essential for understanding the inhibitor's mechanism and for designing more effective derivatives.

Table 1: Representative Molecular Docking Results for a Hypothetical Complex of N-Hydroxy-N-isopropyloxamic acid with Lactate Dehydrogenase A (LDHA)

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 | Arg105, His192, Thr247 |

| Hydrogen Bonds | 3 | Arg105, His192 |

| Hydrophobic Interactions | 5 | Ile24, Ala97, Val135 |

Note: This data is representative and intended for illustrative purposes based on typical results for similar inhibitors.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. mdpi.com For this compound, QM methods like Density Functional Theory (DFT) can provide a detailed understanding of its chemical properties.

These calculations can determine the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The distribution of electron density reveals the most electron-rich and electron-poor regions of the molecule, which are crucial for understanding its interactions with other molecules. The energies of the HOMO and LUMO are important indicators of the molecule's reactivity.

A hybrid approach, known as Quantum Mechanics/Molecular Mechanics (QM/MM), is particularly useful for studying enzyme-inhibitor complexes. nih.gov In a QM/MM simulation, the inhibitor and the key residues in the enzyme's active site are treated with a high-level QM method, while the rest of the protein and the solvent are treated with a more computationally efficient molecular mechanics (MM) force field. mdpi.com This approach allows for the accurate modeling of bond-breaking and bond-forming events and the electronic effects that occur during the binding process.

Table 2: Calculated Electronic Properties of N-Hydroxy-N-isopropyloxamic acid using DFT

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| Energy Gap (eV) | 5.6 |

| Dipole Moment (Debye) | 3.5 |

Note: This data is representative and intended for illustrative purposes.

In Silico Studies for Structure-Activity Relationship (SAR) Derivation

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. In silico SAR studies for this compound would involve the computational analysis of a series of its derivatives to identify key structural features that are important for its inhibitory potency.

These studies often involve generating a library of virtual compounds by systematically modifying different parts of the parent molecule. The activity of these virtual compounds is then predicted using computational methods like QSAR (Quantitative Structure-Activity Relationship). QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity.

For this compound, SAR studies might explore the effects of varying the substituent on the nitrogen atom (the isopropyl group) or modifying the oxamic acid backbone. pharmacy180.comsciepub.com The insights gained from these studies can guide the synthesis of new derivatives with improved activity and selectivity.

Prediction of Binding Affinity and Selectivity using Computational Models

Accurately predicting the binding affinity of a ligand to its target protein is a major goal of computational drug design. Various computational methods, including free energy calculations and machine learning-based scoring functions, are used for this purpose.

For this compound, computational models can be used to predict its binding affinity for different enzymes, which can help in assessing its potential as a selective inhibitor. Molecular dynamics (MD) simulations can be used to calculate the free energy of binding, which is a more rigorous approach than the scoring functions used in molecular docking. nih.gov

Applications of N Hydroxy N Isopropyloxamic Acid in Biochemical Research and Pre Clinical Drug Discovery

Development of Anti-parasitic Agents for Trypanosoma cruzi

The protozoan parasite Trypanosoma cruzi is the causative agent of Chagas disease, a significant health concern in Latin America. nih.govmdpi.com Research has centered on N-Hydroxy-N-isopropyloxamic acid (also referred to as N-isopropyloxamate or NIPOx in some literature) as a scaffold for developing novel trypanocidal agents.

Inhibition of Parasite-Specific Metabolic Enzymes (e.g., HADH-II)

This compound has been identified as a competitive inhibitor of α-hydroxyacid dehydrogenase-isozyme II (HADH-II), an enzyme present in Trypanosoma cruzi. nih.govresearchgate.net This enzyme plays a crucial role in the parasite's energy metabolism. nih.gov The nonpolar isopropyl group attached to the nitrogen of the oxamate (B1226882) structure enhances its affinity for the active site of HADH-II by 12-fold compared to simpler oxamates. nih.gov Kinetic studies have confirmed that this compound is a more potent inhibitor of HADH-II than its analogue, N-propyl oxamic acid (NPOx). researchgate.net

Prodrug Strategies (e.g., B-NIPOx) for Enhanced Cellular Permeation in Research Models

Despite its enzymatic inhibitory activity, this compound itself demonstrates limited trypanocidal effects in whole-cell assays because its polar nature impedes its passage across the parasite's cell membrane. researchgate.net To overcome this limitation, researchers have developed prodrug strategies. One such successful approach involves the synthesis of the benzyl (B1604629) ester of N-isopropyl oxamic acid, known as B-NIPOx. nih.govmdpi.com This non-polar prodrug can effectively cross the cellular membrane of the parasite. Once inside, it is cleaved by the parasite's carboxylesterases, releasing two active molecules: benzyl alcohol, which possesses its own antimicrobial properties, and this compound (NIPOx), which then inhibits HADH-II. nih.govmdpi.com This dual-action mechanism enhances its therapeutic potential. An earlier ethyl ester version, Et-NIPOx, also showed trypanocidal activity not seen with the parent compound. mdpi.com

Impact on Parasite Viability and Proliferation in in vitro and in vivo (non-human) Studies

The prodrug B-NIPOx has demonstrated significant trypanocidal activity in both laboratory and animal models.

In vitro Studies: B-NIPOx has shown superior trypanocidal effects on both the epimastigote (replicative stage in the insect vector) and trypomastigote (infective stage for mammals) forms of various T. cruzi strains (Miguz, Compostela, NINOA, and INC-5) when compared to the reference drugs Benznidazole and Nifurtimox. mdpi.comresearchgate.net At tested concentrations, B-NIPOx was more effective at reducing parasite viability than the existing treatments. mdpi.com

In vivo (non-human) Studies: In studies involving mice infected with T. cruzi, B-NIPOx was more effective at reducing blood parasitemia and the number of amastigote nests (clusters of the parasite in tissue) in both myocardial and skeletal muscle compared to Benznidazole and Nifurtimox. nih.govmdpi.com Notably, in contrast to the reference drugs, B-NIPOx also prevented the development of chagasic enteropathy, a severe intestinal complication of the disease. nih.govmdpi.com

| Compound | Target | Effectiveness in in vitro Models | Effectiveness in in vivo (mice) Models |

| This compound (NIPOx) | HADH-II | Low trypanocidal activity due to poor cell permeation. researchgate.net | Not reported as a standalone treatment. |

| B-NIPOx (prodrug) | HADH-II (after conversion to NIPOx) | Higher trypanocidal activity on epimastigotes and trypomastigotes than Benznidazole and Nifurtimox. mdpi.com | More effective in reducing parasitemia and amastigote nests than Benznidazole and Nifurtimox. nih.govmdpi.com |

Exploration as Anti-Tuberculosis (Anti-TB) Agents

The rise of drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB), necessitates the discovery of new therapeutic agents that act on novel targets. nih.gov The branched-chain amino acid biosynthesis pathway, which is essential for the bacterium but absent in humans, presents an attractive set of targets for new anti-TB drugs. uq.edu.au

Targeting Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (MtKARI)

This compound (referred to as IpOHA in some TB research literature) and its analogues have been investigated as inhibitors of ketol-acid reductoisomerase (KARI), the second enzyme in the branched-chain amino acid biosynthetic pathway of Mycobacterium tuberculosis (MtKARI). nih.govnih.gov This enzyme is a promising target for anti-TB drug discovery. nih.gov Structural studies, including high-resolution crystal structures of MtKARI, have provided a framework for the rational design of inhibitors based on the this compound scaffold. nih.gov

Identification of Potent Analogues as Slow- and Tight-Binding Inhibitors

Research has led to the identification of analogues of this compound that are potent inhibitors of MtKARI. nih.gov Some of these compounds exhibit slow- and tight-binding inhibition, a desirable characteristic for drug candidates as it can lead to a more sustained inhibitory effect. nih.govnih.govnih.gov The development of prodrugs of these potent analogues has resulted in compounds with promising anti-TB activity, representing a significant step forward in the search for new treatments for tuberculosis. nih.gov

| Compound Class | Enzyme Target | Mechanism of Inhibition | Significance |

| Analogues of this compound | Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (MtKARI) | Slow- and tight-binding inhibition. nih.gov | Potent inhibition of an essential mycobacterial enzyme, with prodrug forms showing promise as anti-TB agents. nih.gov |

Lead Compound Development and Optimization for Anti-TB Research

This compound, also known as IpOHA, has been identified as a significant lead compound in the quest for new anti-tuberculosis (TB) therapies. nih.gov The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of drugs with novel mechanisms of action. frontiersin.orgnih.gov IpOHA targets ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis (MtKARI), making it an attractive target for anti-TB drug discovery. nih.gov

IpOHA itself was originally studied as a herbicide due to its inhibition of plant KARI. nih.gov Its potential as an antimycobacterial agent spurred further investigation into its derivatives to improve potency and drug-like properties. Research has focused on synthesizing and evaluating analogues of IpOHA to establish a clear structure-activity relationship (SAR). nih.govnih.govmdpi.com In one study, twenty-two analogues were developed and tested against MtKARI. This optimization effort led to the identification of compounds with significantly improved inhibitory activity compared to the parent molecule. nih.gov

The most potent analogue discovered was found to be a slow, tight-binding inhibitor with an inhibition constant (Ki) of 19.7 nM, representing a fivefold increase in potency over IpOHA's Ki of 97.7 nM. nih.gov To overcome the challenge of delivering these inhibitors into the bacterial cell, researchers have developed prodrugs. These modified versions are designed to be inactive until they are metabolized into the active inhibitor within the mycobacterium. The most effective prodrug demonstrated significant activity against the virulent H37Rv strain of human TB, with a minimum inhibitory concentration (MIC90) of 2.32 µM, highlighting its promise as a viable anti-TB drug lead. nih.gov

Table 1: Inhibitory Activity of this compound (IpOHA) and Its Optimized Analogue against MtKARI

| Compound | Target Enzyme | Inhibition Constant (Ki) | Most Active Prodrug MIC90 (vs. M. tuberculosis H37Rv) |

|---|---|---|---|

| This compound (IpOHA) | MtKARI | 97.7 nM | Not Reported |

| Optimized Analogue | MtKARI | 19.7 nM | 2.32 µM |

Role as a Chemical Probe in Enzyme Mechanism Studies

A chemical probe is a small molecule used to study and characterize the function of proteins and biological pathways. nih.gov this compound serves as an excellent chemical probe for investigating the mechanisms of metalloenzymes, particularly ketol-acid reductoisomerase (KARI). nih.govnih.gov Its utility stems from its potent and specific inhibitory action, which allows researchers to dissect the enzyme's catalytic cycle. wikigenes.org

As a reaction-intermediate analogue, IpOHA mimics the transition state of the KARI-catalyzed reaction. wikigenes.org The hydroxamate moiety of IpOHA is a key feature, acting as a metal-binding group (MBG) that chelates the essential Mg2+ ions in the enzyme's active site. wikigenes.orgnih.govmdpi.com This chelation effectively blocks the enzyme's function. The high-resolution crystal structure of KARI in complex with IpOHA, NADPH, and Mg2+ has been solved, providing a detailed, atomic-level snapshot of how the inhibitor binds. wikigenes.org This structural information is invaluable for understanding the specific molecular interactions that govern substrate recognition and catalysis.

In a fascinating study on BurG, a KARI-like enzyme, IpOHA was used as a probe to investigate its redox proficiency. nih.gov When the enzyme was crystallized with IpOHA in the presence of the cofactor NADH, the hydroxamate group of the inhibitor was unexpectedly reduced to a hemiaminal. This observation provided direct evidence for the enzyme's ability to perform a reduction and regenerate its NAD+ cofactor, revealing a concealed oxidation event in its catalytic cycle. nih.gov This demonstrates how IpOHA can be used not just to inhibit an enzyme, but to trap it in specific states, thereby illuminating complex reaction mechanisms that would otherwise be difficult to observe.

Implications in Rational Drug Design Principles (e.g., Fragment-Based Drug Design)

Rational drug design aims to develop new medicines based on a detailed understanding of a biological target's structure and function. This compound and its derivatives are prime examples of molecules developed through these principles, particularly those related to fragment-based drug design (FBDD). nih.govnih.govnih.gov

FBDD is a strategy that begins by identifying very small, low-molecular-weight chemical fragments that bind weakly to the target protein. frontiersin.orgcresset-group.com These fragments then serve as starting points that can be "grown" or "linked" together to create a larger, more potent lead compound. frontiersin.org this compound can be considered a high-value fragment or scaffold. Its core structure contains the critical hydroxamate group for metal chelation, which ensures binding to the active site of metalloenzymes like KARI. nih.govnih.gov

The development of more potent anti-TB agents based on the IpOHA scaffold exemplifies the "fragment growing" strategy. nih.govfrontiersin.org Researchers started with the core IpOHA structure and systematically added or modified chemical groups. This optimization process aimed to enhance interactions with amino acid residues in the KARI binding pocket, thereby improving binding affinity and inhibitory potency. nih.gov The fivefold increase in potency achieved with the best analogue demonstrates the success of this structure-guided approach. nih.gov By using the IpOHA fragment as a foundation, it is possible to design novel inhibitors with improved efficacy and drug-like properties, showcasing the power of FBDD in modern medicinal chemistry. nih.govcresset-group.com

Table of Mentioned Compounds

Future Directions and Emerging Research Avenues for N Hydroxy N Isopropyloxamic Acid

Rational Design and Synthesis of Novel Analogues with Improved Specificity

A primary focus for future research is the rational design and chemical synthesis of new analogues of N-Hydroxy-N-isopropyloxamic acid with enhanced potency and specificity. nih.govnih.gov The crystal structure of the KARI enzyme from spinach, complexed with IpOHA, NADPH, and two magnesium ions, provides a detailed, atomic-level blueprint of the active site. rcsb.org This structure reveals that the inhibitor binds in a manner analogous to the enzyme's transition state, with its hydroxamate and carboxylate groups chelating the two catalytic Mg2+ ions. rcsb.org

This structural information is invaluable for structure-based drug design. Researchers can use computational modeling to design novel analogues that optimize interactions with the enzyme's active site. Strategies may include:

Modifying the Isopropyl Group: The hydrophobic isopropyl moiety of IpOHA fits into a specific pocket in the enzyme. rcsb.org Synthesizing analogues with different alkyl or aryl groups at this position could enhance hydrophobic interactions and improve binding affinity.

Altering the Oxamic Acid Backbone: The core structure can be systematically modified to improve its fit within the active site or to enhance its chemical properties.

Bioisosteric Replacement: The hydroxamic acid functional group, crucial for metal chelation, could be replaced with other metal-binding pharmacophores to potentially improve selectivity or metabolic stability.

The synthesis of these new compounds would involve multi-step organic chemistry processes, creating a library of novel derivatives for further testing. nih.govnih.gov A key goal of this synthetic effort is to achieve improved specificity, creating molecules that potently inhibit the target KARI in a specific pathogen (like Trypanosoma cruzi) or plant, while having minimal effect on related enzymes or host enzymes. rcsb.org

Integration of Advanced Biophysical Techniques for Mechanistic Elucidation

While X-ray crystallography has provided a static snapshot of how IpOHA binds to its target, a deeper, dynamic understanding of this interaction is required for advanced inhibitor design. rcsb.org Future research will increasingly integrate a suite of advanced biophysical techniques to elucidate the complete mechanism of action. routledge.comelsevier.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of the enzyme-inhibitor complex in solution, complementing the solid-state data from crystallography. nih.gov It can identify which parts of the enzyme and inhibitor are flexible and how their conformations change upon binding.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event. This allows for the precise determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR): SPR is a powerful tool for studying the kinetics of molecular interactions in real-time. It can measure the association (on-rate) and dissociation (off-rate) of the inhibitor, offering insights into how quickly it binds to the target and how long it remains bound.

Together, these techniques provide a comprehensive picture of the molecular recognition process, moving beyond a simple measure of inhibition to a full mechanistic understanding that is crucial for optimizing future drug candidates. routledge.com

High-Throughput Screening and Lead Optimization in Targeted Biochemical Assays

In parallel with rational design, high-throughput screening (HTS) offers an alternative path for discovering novel inhibitors of IpOHA's target enzymes. biobide.comupmbiomedicals.com This approach involves the automated testing of vast libraries, which can contain millions of diverse small molecules, against the target of interest. researchgate.net

The process begins with the development of a robust and sensitive biochemical assay for the target enzyme, such as KARI. nih.gov This assay must be adapted for a high-throughput format, typically in 96- or 384-well microplates, to allow for the rapid screening of the compound libraries. nih.govmdpi.com The goal of the HTS campaign is to identify "hits"—compounds that show a desired level of activity against the target. biobide.com

Once hits are identified and their activity is confirmed, they enter the hit-to-lead and lead optimization phase. upmbiomedicals.comnih.gov This is an iterative process driven by medicinal chemistry, where the chemical structures of the initial hits are systematically modified to improve their drug-like properties. biobide.comnih.gov The objectives of lead optimization include:

Enhancing Potency: Increasing the inhibitory activity of the compound.

Improving Selectivity: Ensuring the compound acts specifically on the desired target with minimal off-target effects.

Optimizing Physicochemical Properties: Modifying the molecule to improve characteristics like solubility and metabolic stability.

This systematic approach, which combines automated screening with focused chemical refinement, is a cornerstone of modern drug discovery and can uncover entirely new chemical scaffolds for inhibiting the target enzyme. upmbiomedicals.comassay.works

Interdisciplinary Approaches for Comprehensive Understanding of Biological Interactions

To fully understand the potential of this compound and its analogues, research must extend beyond the isolated enzyme to the complex environment of a living organism. This requires interdisciplinary approaches that merge chemistry, biology, and computational science.

Computational Biology and Systems Biology: Computational models can simulate how the inhibition of a single enzyme, like KARI, affects the entire metabolic network of an organism. rcsb.org This systems-level perspective can help predict the ultimate biological outcome of the inhibitor and identify potential vulnerabilities or resistance mechanisms.

Chemical Biology: Novel analogues of IpOHA can be functionalized with reporter tags (like fluorescent dyes) to create chemical probes. These probes can be used in cell-based assays to visualize the inhibitor's distribution within a cell, confirm target engagement in a cellular context, and identify off-target interactions.

Integrated Pathogen Research: In the context of infectious diseases like Chagas disease, caused by Trypanosoma cruzi, an integrated approach is essential. This involves combining biochemical inhibition studies with cell culture experiments on the parasite and, eventually, in vivo studies to understand how an inhibitor like the benzyl (B1604629) ester of N-isopropyl oxamic acid (B-NIPOx) functions within a complex biological system. researchgate.net

By combining these diverse fields, researchers can build a comprehensive understanding of an inhibitor's journey from chemical synthesis to its ultimate biological effect, paving the way for the development of highly effective and targeted therapeutic or agricultural agents.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-Hydroxy-N-isopropyloxamic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via coupling of N-isopropylhydroxylamine with oxalyl chloride under basic conditions (e.g., NaOH at 0–5°C). Yield optimization requires controlled stoichiometry (1:1 molar ratio of hydroxylamine to acid chloride) and inert atmospheres to prevent side reactions. Enzymatic routes using lipases (e.g., Lipozyme) with palm kernel oil derivatives have also been explored, offering eco-friendly alternatives but requiring longer reaction times .

Q. How can researchers characterize the tautomeric behavior of this compound under varying pH conditions?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for identifying keto-enol tautomers. Under acidic/neutral conditions, the keto form dominates (δ 10–12 ppm for -NHOH), while alkaline conditions stabilize the enol tautomer (δ 8–9 ppm for -O-N-OH). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate structural assignments .

Q. What are the primary applications of this compound in metal ion chelation, and how does its efficacy compare to other hydroxamic acids?

- Methodological Answer : The compound’s hydroxamic acid group (-CONHOH) enables strong chelation of transition metals (e.g., Fe³⁺, Cu²⁺). Competitive binding studies using UV-Vis spectrophotometry (e.g., monitoring absorbance shifts at 450–500 nm) reveal higher stability constants compared to simpler hydroxamates like benzohydroxamic acid, likely due to steric effects from the isopropyl group enhancing ligand rigidity .

Advanced Research Questions

Q. How does tautomeric equilibrium impact the reactivity of this compound in catalytic or biological systems?

- Methodological Answer : The enol form exhibits stronger nucleophilic character, enhancing metal-binding efficiency, while the keto form may favor hydrogen-bonding interactions in enzyme inhibition. Researchers should design pH-controlled experiments (e.g., buffered solutions at pH 4–7) to isolate tautomers and assess their individual reactivities using kinetic assays or X-ray crystallography .

Q. What experimental strategies resolve contradictions in reported metal-binding affinities for hydroxamic acids?

- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., aqueous vs. DMSO) or competing ligands. Use standardized conditions (I = 0.1 M NaCl, 25°C) and isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-validate with density functional theory (DFT) calculations to model metal-ligand interactions .

Q. How can researchers design stability studies to evaluate this compound under long-term storage or physiological conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring detects degradation products (e.g., oxamic acid or isopropylamine). For physiological stability, simulate gastric fluid (pH 1.2) and plasma (pH 7.4) incubations, followed by LC-MS/MS quantification of intact compound .

Q. What advanced analytical techniques are recommended for detecting trace concentrations of this compound in complex matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode achieves detection limits <1 ng/mL. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from biological samples .

Q. How should researchers assess the biological activity of this compound in vitro, particularly its cytotoxicity and enzyme inhibition potential?

- Methodological Answer : Conduct MTT assays on human cell lines (e.g., HEK293 or HeLa) at 10–100 μM concentrations to evaluate cytotoxicity. For enzyme inhibition, use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for metalloproteases) and measure IC₅₀ values via dose-response curves. Compare with known inhibitors like batimastat .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.